molecular formula C17H19N2O8P B10760649 [(2S,4aS,6S,7aS)-6-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-phenyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-2-yl]phosphonic acid

[(2S,4aS,6S,7aS)-6-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-phenyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-2-yl]phosphonic acid

Cat. No.: B10760649
M. Wt: 410.3 g/mol
InChI Key: WTZFKHNHHRPQOU-WSMBLCCSSA-N
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Description

Dpb-T is a small molecule compound with the chemical formula C₁₇H₁₉N₂O₈P Pyrimidine is a six-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dpb-T typically involves the formation of the pyrimidone ring structure through a series of condensation and cyclization reactions. The specific synthetic routes and reaction conditions can vary, but generally include the following steps:

    Condensation Reaction: The initial step involves the condensation of appropriate starting materials to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form the pyrimidone ring structure.

    Functionalization: Additional functional groups are introduced to the pyrimidone ring to obtain the final Dpb-T compound.

Industrial Production Methods

Industrial production of Dpb-T may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Selection of Starting Materials: High-purity starting materials are chosen to minimize impurities in the final product.

    Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized to maximize yield and minimize by-products.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Dpb-T undergoes various chemical reactions, including:

    Oxidation: Dpb-T can be oxidized to form corresponding oxidized products.

    Reduction: Reduction reactions can convert Dpb-T to its reduced forms.

    Substitution: Dpb-T can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens, acids, and bases under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Dpb-T may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Dpb-T has a wide range of scientific research applications, including:

    Chemistry: Dpb-T is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Dpb-T is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Dpb-T is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Dpb-T involves its interaction with specific molecular targets and pathways. Dpb-T is known to target mitochondrial 5’ (3’)-deoxyribonucleotidase, which plays a role in nucleotide metabolism . By inhibiting this enzyme, Dpb-T can affect cellular processes such as DNA synthesis and repair.

Comparison with Similar Compounds

Dpb-T can be compared with other pyrimidone derivatives and compounds with similar structures. Some similar compounds include:

Dpb-T is unique due to its specific functional groups and the ability to target mitochondrial enzymes, which distinguishes it from other pyrimidone derivatives.

Properties

Molecular Formula

C17H19N2O8P

Molecular Weight

410.3 g/mol

IUPAC Name

[(2S,4aS,6S,7aS)-6-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-phenyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-2-yl]phosphonic acid

InChI

InChI=1S/C17H19N2O8P/c1-10-8-19(16(21)18-15(10)20)14-7-12-13(26-14)9-25-17(27-12,28(22,23)24)11-5-3-2-4-6-11/h2-6,8,12-14H,7,9H2,1H3,(H,18,20,21)(H2,22,23,24)/t12-,13-,14-,17-/m0/s1

InChI Key

WTZFKHNHHRPQOU-WSMBLCCSSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@@H]2C[C@H]3[C@@H](O2)CO[C@](O3)(C4=CC=CC=C4)P(=O)(O)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC3C(O2)COC(O3)(C4=CC=CC=C4)P(=O)(O)O

Origin of Product

United States

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